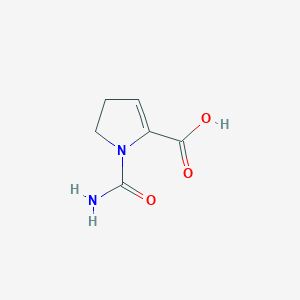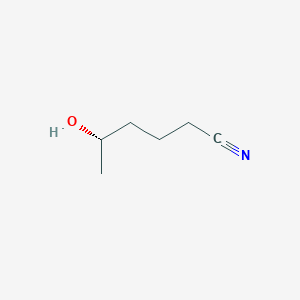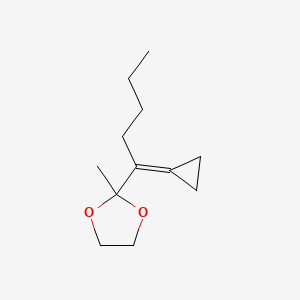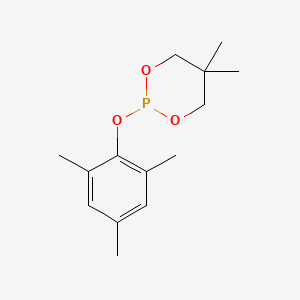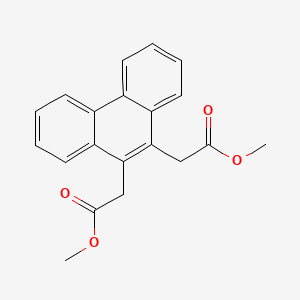
Dimethyl 2,2'-phenanthrene-9,10-diyldiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is a chemical compound with the molecular formula C20H18O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate typically involves the esterification of phenanthrene derivatives. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate may involve large-scale esterification processes using phenanthrene and acetic acid derivatives. The use of palladium catalysts and controlled reaction conditions ensures the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Phenanthrene-9,10-dione derivatives.
Reduction: Phenanthrene-9,10-diol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is unique due to its specific ester functional groups at the 9 and 10 positions of the phenanthrene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other phenanthrene derivatives.
Propriétés
Numéro CAS |
65509-51-5 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
methyl 2-[10-(2-methoxy-2-oxoethyl)phenanthren-9-yl]acetate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12-20(22)24-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
VIXIRBMGWCLIRQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)

